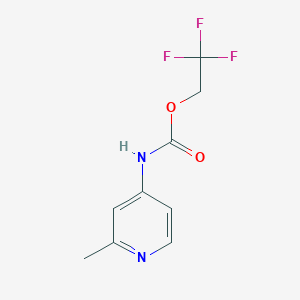

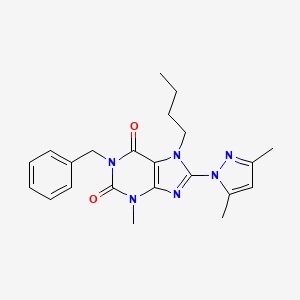

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Carbamate compounds can be synthesized through various methods, including the direct reaction of amines with carbon dioxide or urea derivatives. For instance, the microwave-assisted synthesis of novel carbamate building blocks presents a straightforward approach to creating nitrogen-containing scaffolds by condensing N-carbamate α- and β-amino carbonyl derivatives under specific conditions (Henry, Haupt, & Turner, 2009). Another method involves the use of magnesium 2,2,2-trifluoroacetate as an efficient catalyst for multicomponent condensation reactions to synthesize carbamate derivatives (Shafiee, Moloudi, & Ghashang, 2011).

Molecular Structure Analysis

The molecular structure of carbamates can be extensively analyzed using computational methods and spectroscopy. Studies employing density functional theory (DFT) have been utilized to investigate the molecular structure and spectra properties of carbamate compounds, allowing for the determination of equilibrium geometry parameters and absorption wavelengths (Ding, 2008).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including hydrolysis, which leads to the formation of the corresponding amine and carbon dioxide. The reactivity of carbamates can also be manipulated to synthesize a wide range of products. For example, carbamates have been used as building blocks for the synthesis of dipeptidyl urea esters, demonstrating their utility in creating complex organic molecules (Babu & Kantharaju, 2005).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industries, including pharmaceuticals and agriculture. Carbamates' stability and solubility in different solvents play a critical role in their effectiveness as intermediates in chemical synthesis and as active ingredients in products.

Chemical Properties Analysis

Carbamates exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. The presence of the carbamate group affects the electron distribution within the molecule, influencing its reactivity patterns. Studies on carbamates reveal insights into their potential applications and reactivity, facilitating the development of new synthetic methods and products (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Synthesis and Analytical Techniques

The compound 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is involved in various synthetic and analytical methodologies. For example, it can undergo smooth dehydrofluorination–metallation followed by addition to aldehydes to afford a range of allylic alcohols. This process is part of a broader method for synthesizing difluorinated polyols, indicating the compound's utility in complex organic syntheses (Balnaves, Percy, & Palmer, 1999). Additionally, carbamates, including this compound, can be deprotected using 2-mercaptoethanol in the presence of potassium phosphate tribasic, showcasing its relevance in the deprotection steps of synthetic chemistry (Scattolin, Gharbaoui, & Chen, 2022).

Photophysical Properties and Materials Science

The compound's derivatives are explored for their photophysical properties, especially in the context of organic light-emitting diodes (OLEDs) and photoredox systems. For instance, heteroleptic iridium(III) complexes with ligands related to 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate exhibit green phosphorescence with high quantum efficiency, indicating potential applications in OLEDs and other light-emitting materials (Jin et al., 2014). Such studies underline the importance of structurally related compounds in developing advanced materials for electronic applications.

Organic Chemistry and Reaction Mechanisms

In organic chemistry, the structural features and reactivity of compounds like 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate are pivotal in understanding reaction mechanisms and designing new synthetic routes. The interaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with alcohols, for example, provides insights into the formation of derivatives through reactions involving similar carbamate structures, offering a deeper understanding of thiazole synthesis and isothiocyanate reactivity (Furin et al., 1998).

Mechanism of Action

Target of Action

Related compounds have been found to inhibitcollagen prolyl-4-hydroxylase , suggesting that this may also be a target for this compound.

Mode of Action

If it does indeed target collagen prolyl-4-hydroxylase like its related compounds, it would likely interact with this enzyme to inhibit its activity . This could result in changes to the structure and function of collagen, a key protein in connective tissues.

Biochemical Pathways

If it inhibits collagen prolyl-4-hydroxylase, it would affect thebiosynthesis of collagen . This could have downstream effects on various biological processes, including tissue repair, wound healing, and fibrosis.

Pharmacokinetics

The presence of the trifluoroethyl group could potentially enhance the compound’s lipophilicity, which might improve its bioavailability .

Result of Action

If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce the production of hydroxyproline, a key component of collagen . This could lead to changes in the structure and function of tissues that rely on collagen.

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLSOSFMWJUKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)